Superior FAAH Inhibitory Potency Distinguishes 1-Oxa-8-azaspiro[4.5]decane Core from Other Spirocyclic Scaffolds
In a comparative study of spirocyclic cores for FAAH inhibition, the 1-oxa-8-azaspiro[4.5]decane core demonstrated kinact/Ki potency values greater than 1500 M⁻¹ s⁻¹. This performance clearly distinguished it from other spirocyclic cores, which exhibited significantly lower potency, establishing the 1-oxa-8-azaspiro[4.5]decane scaffold as a lead structure for further medicinal chemistry optimization [1].
| Evidence Dimension | FAAH inhibition potency (kinact/Ki) |
|---|---|
| Target Compound Data | > 1500 M⁻¹ s⁻¹ (for lead compounds from 1-oxa-8-azaspiro[4.5]decane series) |
| Comparator Or Baseline | Other spirocyclic cores (e.g., 1-oxa-7-azaspiro[4.4]nonane, 2-oxa-7-azaspiro[4.4]nonane, 1-oxa-8-azaspiro[5.5]undecane) |
| Quantified Difference | > 1500 M⁻¹ s⁻¹ vs. unspecified lower potency |
| Conditions | FAAH enzyme inhibition assay |
Why This Matters
This quantitative benchmark justifies the selection of this specific scaffold over generic spiro alternatives for FAAH-targeted drug discovery programs.
- [1] Meyers, M. J., et al. Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 1: identification of 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane as lead scaffolds. Bioorganic & Medicinal Chemistry Letters, 2011, 21(21), 6538-6544. View Source
